4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the condensation of 2,4-dichlorobenzaldehyde with 1-methyl-1H-pyrazole-5-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: It can participate in condensation reactions with various aldehydes and ketones to form Schiff bases and other derivatives.
Scientific Research Applications
4-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its anticancer properties and its ability to inhibit certain enzymes.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Similar compounds to 4-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE include:
Pyrazole derivatives: These compounds share the pyrazole core structure and exhibit similar biological activities.
Schiff bases: These are formed by the condensation of primary amines with carbonyl compounds and have diverse applications in medicinal chemistry.
Dihydropyrano[2,3-c]pyrazoles: These compounds are synthesized via multi-component reactions and have shown significant biological activities.
The uniqueness of 4-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific substitution pattern and the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10Cl2N4O |
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Molecular Weight |
297.14 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methylideneamino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10Cl2N4O/c1-18-11(12(15)19)10(6-17-18)16-5-7-2-3-8(13)4-9(7)14/h2-6H,1H3,(H2,15,19) |
InChI Key |
UYXJMZUWPAMKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N=CC2=C(C=C(C=C2)Cl)Cl)C(=O)N |
Origin of Product |
United States |
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